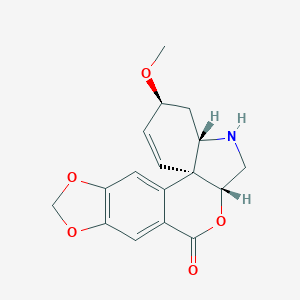
(6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine involves multiple steps, including the formation of key intermediates and the use of specific reagents. The exact synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
(6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated derivatives.
Applications De Recherche Scientifique
(6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (6abeta)-5-Demethyl-6a-deoxy-8-oxotazettine include:
Chlorella: A single-celled green algae with high nutritional value.
Moringa: A green superfood known for its health benefits.
Barley Grass Powder: A nutrient-rich powder used as a dietary supplement.
Uniqueness
This compound is unique due to its specific structural properties and potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
17245-18-0 |
|---|---|
Formule moléculaire |
C17H17NO5 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(1S,13R,16S,18S)-18-methoxy-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |
InChI |
InChI=1S/C17H17NO5/c1-20-9-2-3-17-11-6-13-12(21-8-22-13)5-10(11)16(19)23-15(17)7-18-14(17)4-9/h2-3,5-6,9,14-15,18H,4,7-8H2,1H3/t9-,14+,15+,17+/m1/s1 |
Clé InChI |
VALATXGDIQJFFL-HNOLUEMASA-N |
SMILES |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES isomérique |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
SMILES canonique |
COC1CC2C3(C=C1)C(CN2)OC(=O)C4=CC5=C(C=C34)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















